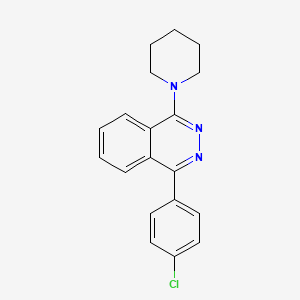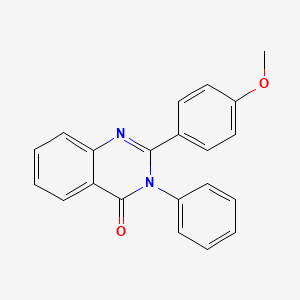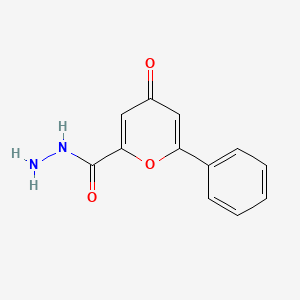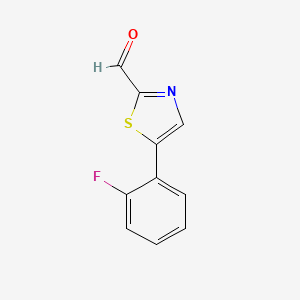![molecular formula C17H16BrN3O3 B15148759 N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide is a complex organic compound that features a brominated aromatic ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide typically involves multiple steps. One common route starts with the bromination of 4-methylphenyl to obtain 3-bromo-4-methylphenyl. This intermediate is then reacted with formohydrazide to form the formohydrazido derivative. The final step involves the acylation of the formohydrazido derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the acetamide group can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Similar structure but lacks the formohydrazido group.
N-(3-bromo-4-methylphenyl)acetamide: Similar structure but lacks the formohydrazido group.
N-(4-{[(4-bromophenyl)formohydrazido]carbonyl}phenyl)acetamide: Similar structure but with a different bromination pattern.
Uniqueness
N-(4-{[(3-bromo-4-methylphenyl)formohydrazido]carbonyl}phenyl)acetamide is unique due to the presence of both the brominated aromatic ring and the formohydrazido group
Properties
Molecular Formula |
C17H16BrN3O3 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[4-[[(3-bromo-4-methylbenzoyl)amino]carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-10-3-4-13(9-15(10)18)17(24)21-20-16(23)12-5-7-14(8-6-12)19-11(2)22/h3-9H,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
InChI Key |
ITYBRVSSARDCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15148686.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B15148691.png)
![4-[4-(Benzylamino)phthalazin-1-yl]benzamide](/img/structure/B15148707.png)

![N-(3,4-Dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15148709.png)
![5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15148712.png)

![4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide](/img/structure/B15148718.png)
![5-{5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15148722.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
